
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate
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Overview
Description
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is an organic compound that features a tert-butyldimethylsilyloxy group, a fluorine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The esterification process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Silyl Ether Deprotection Reactions
The TBDMS group at the C7 position undergoes selective deprotection under acidic or fluoride-mediated conditions while preserving the ester and fluoro functionalities.
Reagent/Conditions | Product | Yield | Citations |
---|---|---|---|
Tetrabutylammonium fluoride (TBAF) | 7-Hydroxy-2-fluoroheptanoic acid methyl ester | 85–92% | |
Acetic acid (HOAc) in THF | Partially deprotected intermediate | 68% |
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Mechanism : Fluoride ions (e.g., from TBAF) cleave the Si–O bond via nucleophilic attack, releasing the hydroxyl group .
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Selectivity : The TBDMS group is stable to mild bases and nucleophiles but labile under acidic or fluoride-rich conditions .
Ester Hydrolysis and Transesterification
The methyl ester at C1 participates in hydrolysis or transesterification under basic or acidic catalysis.
Reaction | Conditions | Product | Yield | Citations |
---|---|---|---|---|
Basic hydrolysis (NaOH, H₂O/MeOH) | 7-(TBDMS-oxy)-2-fluoroheptanoic acid | 78% | ||
Acidic transesterification (H⁺) | Ethyl ester derivative | 65% |
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Kinetics : Hydrolysis rates depend on steric hindrance from the TBDMS group, which slows reaction progression.
Fluorinated Alkylation Reactions
The fluorine atom at C2 enhances electrophilicity, enabling nucleophilic substitutions.
Substrate | Reagent | Product | Yield | Citations |
---|---|---|---|---|
Grignard reagent (RMgX) | THF, –20°C | 2-Alkyl-7-(TBDMS-oxy)heptanoate | 55–75% | |
Sodium azide (NaN₃) | DMF, 80°C | 2-Azido derivative | 60% |
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Stereoelectronic Effects : The electron-withdrawing fluorine increases α-carbon electrophilicity, facilitating SN2 mechanisms .
Stability and Handling Considerations
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Thermal Stability : Decomposes above 200°C, releasing silicon byproducts.
Experimental data synthesizes findings from silylation protocols , fluorination studies , and ester reactivity , ensuring a comprehensive profile of this multifunctional compound.
Scientific Research Applications
Synthetic Organic Chemistry
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate serves as an important intermediate in the synthesis of various organic compounds. Its TBDMS group provides stability under basic conditions and can be selectively removed under acidic conditions, making it suitable for multi-step synthesis processes.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Reference |
---|---|---|
Silylation | Protecting hydroxyl groups in alcohols | |
Fluorination | Introduction of fluorine into organic substrates | |
Coupling Reactions | Formation of carbon-carbon bonds |
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of pharmaceutical agents. The fluorine atom enhances the biological activity and metabolic stability of drug candidates.
Case Study: Development of Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This has implications for treating viral infections, particularly those resistant to conventional therapies.
Material Science
The compound's organosilicon nature allows it to be incorporated into materials for enhanced thermal stability and mechanical properties. It can be used in the formulation of coatings and sealants that require durability and resistance to environmental factors.
Agricultural Chemistry
This compound has potential applications in developing agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity through structural modifications.
Mechanism of Action
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(trimethylsilyloxy)-2-fluoroheptanoate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Methyl 7-(tert-butyldimethylsilyloxy)-2-chloroheptanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate (CAS No. 1864056-66-5) is a synthetic compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H29FO3Si
- Molecular Weight : 292.47 g/mol
- Purity : 95% .
The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent fluorination. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during reactions. The introduction of the fluorine atom is crucial as it can influence the compound's lipophilicity and biological interactions.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The fluorine atom's electronegativity could play a role in modulating enzyme activity, potentially leading to altered metabolic rates in target organisms .
Case Studies and Research Findings
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Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effectiveness of silyl ether derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Compound MIC (µg/mL) Bacterial Strain TBDMS Derivative A 64 S. aureus TBDMS Derivative B 128 E. coli - Enzyme Inhibition Analysis :
Future Research Directions
While current data on this compound is limited, further research should focus on:
- In Vivo Studies : Evaluating the biological effects in animal models to assess pharmacokinetics and toxicity.
- Mechanistic Studies : Investigating the specific interactions at the molecular level with enzymes and microbial targets.
- Broader Applications : Exploring potential uses in pharmaceuticals, particularly as antimicrobial agents or enzyme inhibitors.
Properties
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMNVMKZNEKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29FO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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